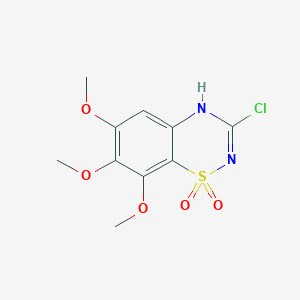![molecular formula C19H25NSe B14227443 Benzenemethanamine, N-[2-(phenylseleno)hexyl]- CAS No. 730907-46-7](/img/structure/B14227443.png)
Benzenemethanamine, N-[2-(phenylseleno)hexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-[2-(phenylseleno)hexyl]-: is an organic compound with the molecular formula C19H25NSe . This compound is characterized by the presence of a benzenemethanamine core with a phenylselenohexyl substituent. It is a member of the broader class of organoselenium compounds, which are known for their diverse chemical properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[2-(phenylseleno)hexyl]- typically involves the reaction of benzenemethanamine with a phenylselenohexyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzenemethanamine, N-[2-(phenylseleno)hexyl]- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylseleno group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenemethanamine, N-[2-(phenylseleno)hexyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)hexyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of seleno-sulfide bonds.
Pathways Involved: It can modulate redox signaling pathways by acting as an antioxidant or pro-oxidant, depending on the cellular context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N-phenyl-: Similar structure but lacks the phenylselenohexyl group.
Benzenemethanamine, N-[2-(phenylseleno)propylidene]-: Similar but with a different alkyl chain length.
Uniqueness
Benzenemethanamine, N-[2-(phenylseleno)hexyl]- is unique due to the presence of the phenylselenohexyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where selenium chemistry is crucial .
Propriétés
Numéro CAS |
730907-46-7 |
|---|---|
Formule moléculaire |
C19H25NSe |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-benzyl-2-phenylselanylhexan-1-amine |
InChI |
InChI=1S/C19H25NSe/c1-2-3-12-19(21-18-13-8-5-9-14-18)16-20-15-17-10-6-4-7-11-17/h4-11,13-14,19-20H,2-3,12,15-16H2,1H3 |
Clé InChI |
WWCGYTWHHNNPAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CNCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


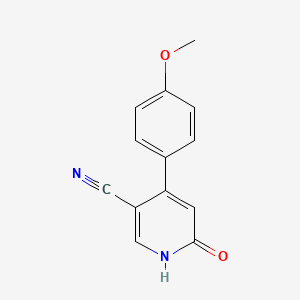
![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
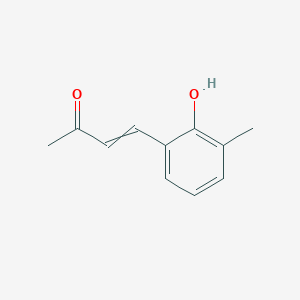
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
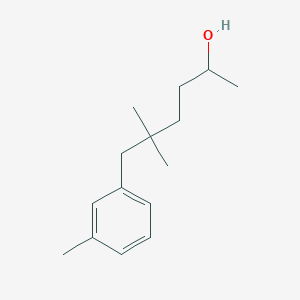



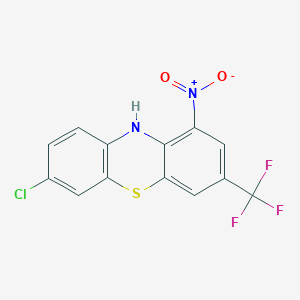
![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
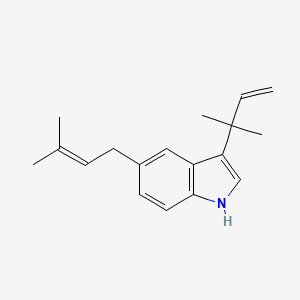
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
